1-Methyl-2-mercapto-5-(3-pyridyl)imidazole, also known as KC-6141, is a compound of significant interest in medicinal chemistry due to its potential antithrombotic properties. This compound belongs to the class of imidazole derivatives, which are known for their diverse biological activities. The structure of 1-methyl-2-mercapto-5-(3-pyridyl)imidazole features a pyridine ring, which contributes to its pharmacological profile.
1-Methyl-2-mercapto-5-(3-pyridyl)imidazole can be sourced from various chemical suppliers and is classified as an organic compound with both medicinal and synthetic applications. Its classification as a thienyl derivative allows it to participate in a range of chemical reactions, making it a versatile candidate for drug development and research.
The synthesis of 1-methyl-2-mercapto-5-(3-pyridyl)imidazole typically involves the cyclization of appropriate precursors. One common method includes the reaction between 3-pyridinecarboxaldehyde and 2-mercaptoimidazole derivatives under acidic or basic conditions. The reaction conditions often require careful control of temperature and pH to optimize yield and purity.
For example, one synthesis route may involve:
This method has been reported to yield high purity levels of the desired compound, suitable for biological testing .
1-Methyl-2-mercapto-5-(3-pyridyl)imidazole participates in various chemical reactions typical of thiol-containing compounds:
In pharmacological studies, KC-6141 has shown significant inhibition of platelet aggregation, indicating its potential use in preventing thrombus formation . It has been found to be more effective than traditional antithrombotic agents like aspirin in certain assays.
The mechanism of action for 1-methyl-2-mercapto-5-(3-pyridyl)imidazole primarily involves the inhibition of platelet aggregation. Research indicates that it interferes with the ADP-induced activation pathway, leading to reduced platelet retention and aggregation in vitro. The compound's effectiveness is attributed to its ability to modulate signaling pathways involved in platelet activation, similar to that of aspirin but with enhanced potency .
1-Methyl-2-mercapto-5-(3-pyridyl)imidazole exhibits several notable physical and chemical properties:
These properties are essential for determining the compound's behavior in biological systems and its suitability for pharmaceutical formulations.
The primary application of 1-methyl-2-mercapto-5-(3-pyridyl)imidazole lies in pharmacology, particularly as an antithrombotic agent. Its ability to inhibit platelet aggregation makes it a candidate for further development in treating cardiovascular diseases associated with thrombosis. Additionally, due to its structural features, it may serve as a scaffold for designing new drugs targeting various biological pathways .
1-Methyl-2-mercapto-5-(3-pyridyl)imidazole (CAS No. 51941-16-3) is a nitrogen- and sulfur-containing heterocyclic compound with the molecular formula C₉H₉N₃S and a molecular weight of 191.26 g/mol. Its systematic IUPAC name is 3-methyl-4-(pyridin-3-yl)-1H-imidazole-2-thione, reflecting the positions of its key substituents: a methyl group at N1, a thione (mercapto) group at C2, and a pyridin-3-yl group at C5. The compound exhibits tautomerism, with the thiol-thione equilibrium represented by the canonical SMILES CN1C(=CNC1=S)C2=CN=CC=C2
and the InChIKey DEUPXTPWWLUQRX-UHFFFAOYSA-N
[1] [3] [6]. Common synonyms include KC-6141 (a pharmacological code), 1-methyl-2-mercapto-5-(3-pyridyl)imidazole, and 5-(pyridin-3-yl)-3-methyl-2-sulfanylidene-2,3-dihydro-1H-imidazole [2] [3].
Table 1: Nomenclature and Identifiers of 1-Methyl-2-mercapto-5-(3-pyridyl)imidazole
Property | Value/Descriptor |
---|---|
CAS Registry Number | 51941-16-3 |
Molecular Formula | C₉H₉N₃S |
Molecular Weight | 191.26 g/mol |
IUPAC Name | 3-methyl-4-(pyridin-3-yl)-1H-imidazole-2-thione |
Canonical SMILES | CN1C(=CNC1=S)C2=CN=CC=C2 |
InChIKey | DEUPXTPWWLUQRX-UHFFFAOYSA-N |
Key Synonyms | KC-6141; 1-methyl-2-mercapto-5-(3-pyridyl)imidazole |
XLogP3 | 0.5 (indicates moderate lipophilicity) |
Imidazole derivatives have been synthesized and studied since the late 19th century, with Arthur Rudolf Hantzsch formally naming "imidazole" in 1887. Early synthetic routes like the Debus-Radziszewski reaction enabled access to the core scaffold, facilitating medicinal exploration. The specific derivative 1-methyl-2-mercapto-5-(3-pyridyl)imidazole (KC-6141) emerged in the 1970s as part of targeted efforts to develop antithrombotic agents. Research during this period focused on modifying imidazole’s substituents to enhance platelet aggregation inhibition .
KC-6141 was identified as a potent antiplatelet compound through systematic screening. A landmark 1978 study established its superior efficacy in a rat thrombosis model, where it reduced thrombus formation with an ED₅₀ of 60 mg/kg orally—twice as potent as aspirin and significantly exceeding dipyridamole, which showed negligible activity. This in vivo potency correlated with its ability to inhibit platelet retention (54.8% inhibition at 100 mg/kg intraperitoneally) and suppress ADP-, collagen-, and arachidonic acid-induced aggregation in vitro (ED₅₀ values: 2.1 × 10⁻⁵ M for arachidonic acid; 8 × 10⁻⁵ M for collagen). Its effects lasted >40 hours, highlighting sustained biological activity [2] [5].
Table 2: Key Historical Milestones for KC-6141 Development
Time Period | Development Milestone | Significance |
---|---|---|
1887 | Formal naming of "imidazole" by Arthur Rudolf Hantzsch | Established foundational heterocyclic chemistry |
1970s | Rational design of KC-6141 | Targeted antiplatelet agent discovery |
1978 | In vivo demonstration of antithrombotic efficacy (ED₅₀ = 60 mg/kg, oral) in rats | Validated superior potency over aspirin and dipyridamole |
1978 | Mechanistic studies confirming inhibition of platelet retention and aggregation | Linked efficacy to platelet function modulation |
The bioactivity and chemical properties of 1-methyl-2-mercapto-5-(3-pyridyl)imidazole stem from synergistic interactions among its three key substituents:
Mercapto Group (-SH):The sulfur atom at C2 enables dual biological and chemical roles. Biologically, it disrupts platelet aggregation pathways by inhibiting arachidonic acid metabolism (ED₅₀ = 2.1 × 10⁻⁵ M), likely through cyclooxygenase suppression akin to aspirin but with 10-fold greater potency against arachidonate-induced aggregation [5]. Chemically, the thiol group facilitates copper surface adsorption via chemisorption, forming insoluble protective complexes. This underpins industrial applications as a corrosion inhibitor in acidic environments [7].
Methyl Group (-CH₃) at N1:N-methylation enhances lipophilicity (reflected in XLogP3 = 0.5) and metabolic stability by blocking oxidative metabolism at the imidazole nitrogen. It also sterically influences tautomeric equilibria, favoring the thione form that participates in metal coordination. In antiplatelet analogs, N-methyl derivatives generally show improved bioavailability over unmethylated counterparts [3] [9].
Pyridin-3-yl Group:The nitrogen-rich aromatic ring enables hydrogen bonding and dipole interactions with biological targets. Its position at C5 extends molecular planarity, facilitating stacking interactions within platelet receptors. The pyridyl nitrogen acts as a hydrogen bond acceptor, crucial for binding affinity, as evidenced by reduced activity in 2-pyridyl analogs [3] [6].
Table 3: Functional Contributions of Substituent Groups
Substituent | Key Properties | Biological/Chemical Impact |
---|---|---|
2-Mercapto | - Nucleophilic sulfur - Redox activity - Metal coordination capability | - Antiplatelet action (COX inhibition) - Corrosion inhibition for copper - Tautomerism |
1-Methyl | - Lipophilicity enhancer - Metabolic blocker - Steric modulator | - Improved bioavailability - Stabilized tautomeric forms |
5-(3-Pyridyl) | - Hydrogen bond acceptor - Dipole moment contributor - Planar geometry | - Target binding specificity - Enhanced water solubility - π-Stacking in receptors |
The convergence of these groups creates a uniquely bioactive scaffold. For instance, the mercapto and pyridyl groups collectively enable KC-6141’s ability to bind copper surfaces in industrial contexts while simultaneously inhibiting platelet enzymes—a rare dual functionality among heterocycles [3] [7].
CAS No.: 34911-51-8
CAS No.: 463-82-1
CAS No.: 85815-37-8
CAS No.: 88048-09-3